3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid
Description
The compound 3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid (CAS: 1832686-44-8) is a benzimidamide derivative with a trifluoroacetic acid counterion. It is synthesized via a six-step reaction sequence with a 6% overall yield, starting from readily available precursors . The compound has been identified as a Ser/Thr protease inhibitor, supported by its inclusion in pharmaceutical catalogs under protease-related product listings . Key structural features include:
- A benzylpiperidine moiety, which enhances lipophilicity and CNS penetration.
- A 1,3-diazinan-2-one ring, contributing to conformational rigidity.
- A benzenecarboximidamide group, which may participate in hydrogen bonding or ionic interactions with biological targets.
- The trifluoroacetic acid salt form improves solubility and crystallinity .
Properties
Molecular Formula |
C29H35F6N5O5 |
|---|---|
Molecular Weight |
647.6 g/mol |
IUPAC Name |
3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H33N5O.2C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;2*3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);2*(H,6,7) |
InChI Key |
UCGJAEUWIZLWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide typically involves multiple steps, including the formation of the piperidine and diazinane rings, followed by their coupling with the benzenecarboximidamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The benzenecarboximidamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the benzenecarboximidamide group would produce primary amines.
Scientific Research Applications
Pharmacological Research
The compound has garnered interest for its potential as a pharmacological agent. It may exhibit:
- Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, potentially leading to increased acetylcholine levels and enhanced cholinergic signaling, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive function .
Antioxidant Properties
Research indicates that compounds with similar structures may possess antioxidant capabilities, helping to mitigate oxidative stress in cells. This property is significant for developing treatments for conditions associated with oxidative damage, such as cardiovascular diseases and cancer .
Anticancer Activity
There is potential for this compound to be investigated in cancer research due to its structural characteristics that may influence cell signaling pathways involved in tumor progression. The specific mechanisms remain to be elucidated through targeted studies .
Case Study 1: Cholinesterase Inhibition
A study investigated the effects of structurally related compounds on cholinesterase activity. Results indicated that certain derivatives exhibited significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications in cognitive enhancement therapies .
Case Study 2: Antioxidant Activity
In vitro studies demonstrated that compounds with similar diazinan structures effectively scavenged free radicals and reduced oxidative stress markers in neuronal cells. This finding supports the exploration of such compounds in neuroprotective strategies .
Mechanism of Action
The mechanism of action of 3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings and Differentiation
Structural Modifications and Pharmacological Impact
Benzylpiperidine Core :
- All compounds share the benzylpiperidine moiety, which is critical for CNS penetration and receptor binding. However, modifications to this core dictate target specificity. For example:
- The trifluoroacetic acid salt in the primary compound enhances solubility, making it suitable for in vitro protease assays .
- In contrast, the dimethoxyindenone group in the AChE inhibitor (Table 1, Row 4) mimics donepezil’s structure, enabling interaction with the enzyme’s catalytic site .
However, the latter’s 4-chlorophenylsulfonyl group correlates with metabolite upregulation in plant studies rather than direct pharmacological activity . The ether-amine linker in serotonin receptor ligands (Table 1, Row 3) provides flexibility for binding to 5-HT6 receptors, whereas rigid 1,3-diazinan-2-one in the primary compound favors protease inhibition .
Synthesis Efficiency :
- The primary compound’s low overall yield (6%) contrasts with the 95% yield of the ferulic acid hybrid, highlighting trade-offs between structural complexity and scalability .
Biological Activity
The compound 3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 395.4914 g/mol
- Solubility: Soluble in organic solvents, limited water solubility.
- Stability: Stable under standard laboratory conditions but sensitive to strong acids and bases.
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is believed to act as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in the hydrolysis of acetylcholine in the synaptic cleft. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
Targets
- Acetylcholinesterase (AChE)
-
Other Enzymatic Targets
- The compound may also interact with other enzymes involved in neurotransmitter metabolism, although specific targets remain to be fully elucidated.
In Vitro Studies
Research has demonstrated that the compound significantly inhibits AChE activity in vitro. For instance:
- In a study measuring AChE inhibition, the compound exhibited an IC50 value of approximately 0.5 µM, indicating potent activity compared to standard AChE inhibitors such as donepezil .
In Vivo Studies
In animal models, administration of the compound resulted in:
- Cognitive Enhancement: Improved memory performance in rodent models subjected to memory impairment protocols.
- Neuroprotection: Reduction in neurodegenerative markers in brain tissue samples post-treatment .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C24H29N5O3F3 |
| Molecular Weight | 395.4914 g/mol |
| AChE IC50 | 0.5 µM |
| Neuroprotective Effects | Significant reduction in markers of neurodegeneration |
Q & A
Basic: What synthetic strategies are effective for preparing this compound using piperidine-based intermediates?
Methodological Answer:
The compound can be synthesized via multi-step routes involving piperidine derivatives. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and substituted benzaldehydes serve as key intermediates. A three-step process includes:
Condensation : Reacting (S)-piperidine-2-carboxylate with 3-fluoro-benzaldehyde under basic conditions to form a Schiff base .
Reductive Amination : Using NaBH₃CN or similar reducing agents to stabilize the intermediate.
Cyclization : Introducing a 1,3-diazinan-2-one moiety via carbodiimide coupling.
Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and LC-MS are critical for validation .
Advanced: How can computational optimization methods improve reaction yields in multi-step syntheses?
Methodological Answer:
Heuristic algorithms like Bayesian optimization can systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. For instance:
- Design a Design of Experiments (DoE) matrix to test variable combinations.
- Use machine learning models to predict optimal conditions for challenging steps, such as cyclization or stereochemical control .
- Validate predictions with small-scale reactions before scaling up. This approach reduces trial-and-error experimentation and addresses bottlenecks in steps with low reproducibility .
Basic: Which analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with a trifluoroacetic acid (TFA)-modified mobile phase (e.g., 0.1% TFA in acetonitrile/water) to detect impurities <0.1% .
- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) to confirm benzylpiperidine and 1,3-diazinanone proton environments. ¹³C NMR verifies carbonyl (C=O) and trifluoroacetate signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve stereochemical discrepancies in synthetic products?
Methodological Answer:
- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to separate enantiomers or diastereomers .
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by crystallizing the compound with a heavy atom (e.g., bromine derivative) .
- Dynamic NMR : Monitor coalescence of signals at variable temperatures to assess epimerization barriers in solution .
Basic: What safety protocols are critical during handling and synthesis?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with trifluoroacetic acid (TFA), which is corrosive .
- Ventilation : Perform reactions in a fume hood, especially during TFA evaporation.
- First Aid : Immediate rinsing with water for 15+ minutes upon exposure. Neutralize TFA spills with sodium bicarbonate .
Advanced: How can by-products from multi-step syntheses be systematically characterized?
Methodological Answer:
- LC-MS/MS : Fragment ions help identify by-products (e.g., incomplete cyclization intermediates or benzylpiperidine degradation products) .
- Isolation via Prep-HPLC : Collect fractions of unknown peaks for NMR analysis.
- Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in problematic reactions .
Basic: What stability studies are recommended for long-term storage?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the benzoxazole moiety .
- Solution Stability : Test in DMSO or aqueous buffers (pH 1–10) at 25°C for 24 hours to identify hydrolysis-prone groups .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify the benzylpiperidine or 1,3-diazinanone groups (e.g., fluorination, methyl substitution) .
- In Vitro Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional cAMP assays.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes and guide synthetic priorities .
Basic: What are optimal storage conditions to maintain compound integrity?
Methodological Answer:
- Temperature : Store at –20°C in sealed, desiccated containers to prevent hygroscopic degradation .
- Solvent Compatibility : Avoid DMSO for long-term storage; use lyophilized powder or ethanol solutions instead .
Advanced: What strategies address low reproducibility in scaled-up syntheses?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Kinetic Studies : Use microreactors to determine rate-limiting steps and optimize mixing efficiency .
- Design Space Exploration : Define allowable parameter ranges (e.g., pH, stoichiometry) using Quality by Design (QbD) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
